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Compound of Interest

Compound Name: NSC339614 potassium

Cat. No.: B15616059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Chemical
Structure
NSC339614 is the potassium salt of 6-diazo-5-oxo-L-norleucine (DON), a well-documented

glutamine antagonist. DON is a non-proteinogenic amino acid originally isolated from

Streptomyces. Its structure mimics L-glutamine, allowing it to interact with and inhibit various

glutamine-utilizing enzymes.

The chemical structure of the active compound, 6-diazo-5-oxo-L-norleucine, is as follows:

IUPAC Name: (2S)-2-amino-6-diazo-5-oxohexanoic acid

Molecular Formula: C₆H₉N₃O₃

SMILES: C(C--INVALID-LINK--N)C(=O)C=[N+]=[N-]

InChI Key: YCWQAMGASJSUIP-YFKPBYRVSA-N

The potassium salt form, NSC339614, involves the deprotonation of the carboxylic acid group,

with a potassium ion (K⁺) acting as the counterion.

Mechanism of Action: Glutamine Antagonism
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NSC339614, through its active component DON, functions as a broad-spectrum glutamine

antagonist. It covalently binds to the glutamine-binding sites of numerous enzymes, leading to

their irreversible inhibition. This disruption of glutamine metabolism affects several critical

cellular pathways essential for the proliferation of rapidly dividing cells, such as cancer cells.

Key metabolic processes inhibited by DON include:

De novo purine and pyrimidine synthesis

Asparagine synthesis

Glutaminolysis, which replenishes the TCA cycle

This broad-acting inhibition has made DON a subject of interest in oncology research.

However, its clinical application has been historically limited by a narrow therapeutic window

and significant gastrointestinal toxicities, leading to the development of tumor-targeting

prodrugs.[1]

Signaling Pathway: Inhibition of Glutamine-Dependent
Biosynthesis
The following diagram illustrates the primary mechanism of action of NSC339614 (DON) in

disrupting key metabolic pathways that are dependent on glutamine.
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Mechanism of NSC339614 (DON) as a glutamine antagonist.

Quantitative Data
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The following tables summarize key quantitative data for 6-diazo-5-oxo-L-norleucine (DON),

the active component of NSC339614.

Table 1: In Vitro Efficacy
Parameter Cell Line / Enzyme Value Reference

IC₅₀
Rat Dermal

Fibroblasts
232.5 µM [2]

IC₅₀
Kidney-type

Glutaminase (cKGA)
~1 mM [3][4]

Table 2: Pharmacokinetic Parameters in Mice
Parameter

Administration
Route

Dose Value Reference

Plasma Half-life

(t½)
Intravenous (i.v.) 1.6 mg/kg 1.2 hours [5]

Area Under the

Curve (AUC)
Intravenous (i.v.) 1.6 mg/kg 8 nmol·h/mL [5]

Brain-to-Plasma

Ratio

Intraperitoneal

(i.p.)
0.6 mg/kg ~0.1 (at 1 hour) [5]

Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (CyQUANT®)
This protocol is adapted from methodologies used to assess the effect of DON on cell

proliferation.[2]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of NSC339614 on the

proliferation of a given cell line (e.g., rat dermal fibroblasts).

Materials:

Target cell line (e.g., FR rat fibroblasts, ATCC® CRL1213™)
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Complete growth medium (e.g., DMEM with 10% FBS)

Serum-free medium (e.g., OptiMem)

NSC339614 (DON) stock solution

96-well cell culture plates

CyQUANT® Cell Proliferation Assay Kit

Freezer (-80°C)

Fluorescence plate reader (Excitation: 480 nm, Emission: 520 nm)

Procedure:

Cell Seeding: Seed 96-well plates with cells at an appropriate density (e.g., 3000 cells/well)

in complete growth medium. Incubate for 3-4 days to allow for adherence and growth.

Treatment Preparation: Prepare serial dilutions of NSC339614 in serum-free medium to

achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM).

Cell Treatment: Aspirate the complete growth medium from the wells. Add 100 µL of the

prepared NSC339614 dilutions or vehicle control to the respective wells. Incubate for 4 hours

at 37°C.

Co-incubation: Add serum (e.g., 10% final concentration) to each well and continue

incubation for an additional 44 hours at 37°C.

Cell Lysis: Remove the exposure media. Lyse the cells by freezing the plate at -80°C for at

least 72 hours.

Quantification: Thaw the plate. Prepare the CyQUANT® GR dye/cell-lysis buffer solution

according to the manufacturer's instructions. Add 200 µL of this solution to each well.

Incubate for 2-5 minutes at room temperature, protected from light.

Data Acquisition: Measure the fluorescence of each well using a plate reader with excitation

at ~480 nm and emission detection at ~520 nm.
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Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the

proliferation percentage against the log of the NSC339614 concentration and use a non-

linear regression model to determine the IC₅₀ value.

Experimental Workflow: In Vitro IC₅₀ Determination
The following diagram outlines the workflow for the described in vitro cell proliferation assay.
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Workflow for determining IC₅₀ using a cell proliferation assay.
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Conclusion
NSC339614, the potassium salt of 6-diazo-5-oxo-L-norleucine, is a potent inhibitor of glutamine

metabolism with demonstrated anti-proliferative effects. Its mechanism of action, involving the

irreversible inhibition of multiple key enzymes, provides a strong rationale for its investigation in

therapeutic areas dependent on glutamine, particularly oncology. The provided data and

protocols offer a foundational guide for researchers to design and execute further studies to

explore the therapeutic potential and biological effects of this compound. The historical

challenges of systemic toxicity underscore the importance of ongoing research into targeted

delivery systems, such as prodrugs, to enhance the therapeutic index of DON-based agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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